molecular formula C10H14O2 B13173133 (2R)-1-(4-methoxyphenyl)propan-2-ol

(2R)-1-(4-methoxyphenyl)propan-2-ol

Cat. No.: B13173133
M. Wt: 166.22 g/mol
InChI Key: TXIWFQCAXKAOBZ-MRVPVSSYSA-N
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Description

(2R)-1-(4-methoxyphenyl)propan-2-ol is a chiral compound with a methoxy group attached to a phenyl ring and a hydroxyl group on the second carbon of the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(4-methoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the reduction of (2R)-1-(4-methoxyphenyl)propan-2-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and scalable production of the compound with high enantiomeric purity. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

    Oxidation: (2R)-1-(4-methoxyphenyl)propan-2-one or (2R)-1-(4-methoxyphenyl)propanal.

    Reduction: (2R)-1-(4-methoxyphenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-1-(4-methoxyphenyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-1-(4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(4-methoxyphenyl)propan-2-ol
  • (2R)-1-(4-hydroxyphenyl)propan-2-ol
  • (2R)-1-(4-methoxyphenyl)butan-2-ol

Uniqueness

(2R)-1-(4-methoxyphenyl)propan-2-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis, and the methoxy group enhances its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(2R)-1-(4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3/t8-/m1/s1

InChI Key

TXIWFQCAXKAOBZ-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)O

Origin of Product

United States

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